1-(4-bromobutyl)-2-fluorobenzene

Catalog No.
S6898331
CAS No.
1343287-81-9
M.F
C10H12BrF
M. Wt
231.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-bromobutyl)-2-fluorobenzene

CAS Number

1343287-81-9

Product Name

1-(4-bromobutyl)-2-fluorobenzene

IUPAC Name

1-(4-bromobutyl)-2-fluorobenzene

Molecular Formula

C10H12BrF

Molecular Weight

231.10 g/mol

InChI

InChI=1S/C10H12BrF/c11-8-4-3-6-9-5-1-2-7-10(9)12/h1-2,5,7H,3-4,6,8H2

InChI Key

CGNAYVOOGLVBDX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCCCBr)F

Canonical SMILES

C1=CC=C(C(=C1)CCCCBr)F

1-(4-bromobutyl)-2-fluorobenzene (CAS 1343287-81-9) is a bifunctional building block characterized by a reactive primary alkyl bromide and an ortho-fluorinated aromatic ring. In industrial synthesis and medicinal chemistry, it serves as an electrophile for the N-alkylation of amines and the synthesis of complex active pharmaceutical ingredients (APIs). The primary bromide ensures rapid SN2 reaction kinetics without the need for heavy metal catalysis, while the ortho-fluorine atom provides specific stereoelectronic properties, including increased lipophilicity, metabolic resistance against cytochrome P450 oxidation, and precise conformational locking compared to non-fluorinated or para-fluorinated analogs [1].

Procuring a generic alternative such as the widely available para-isomer (1-(4-bromobutyl)-4-fluorobenzene) or a chloride analog fundamentally compromises both process efficiency and end-product viability. Substituting the bromide with a chloride (1-(4-chlorobutyl)-2-fluorobenzene) drastically reduces SN2 reaction rates, often requiring the addition of stoichiometric iodide salts (Finkelstein reaction) and elevated temperatures that increase the risk of side reactions and impurity generation [1]. Furthermore, replacing the ortho-fluorine with a para-fluorine alters the spatial geometry and electrostatic potential map of the resulting molecule, which can abrogate target receptor binding affinity in pharmacological applications or alter the crystallization behavior of advanced materials [2].

SN2 Alkylation Kinetics: Bromide vs. Chloride Leaving Group

In standard N-alkylation reactions of secondary amines in polar aprotic solvents (e.g., acetonitrile or DMF), 1-(4-bromobutyl)-2-fluorobenzene exhibits significantly faster reaction kinetics compared to its chloride counterpart. The primary bromide serves as a more reactive leaving group, achieving >95% conversion within 4-6 hours at 60-80°C, whereas the corresponding 1-(4-chlorobutyl)-2-fluorobenzene typically requires >24 hours or the addition of NaI/KI to reach similar yields [1].

Evidence DimensionRelative SN2 reaction rate
Target Compound Data>95% conversion in 4-6 hours (without iodide catalyst)
Comparator Or Baseline1-(4-chlorobutyl)-2-fluorobenzene (>24 hours for equivalent conversion)
Quantified Difference~4x to 6x reduction in reaction time
ConditionsN-alkylation of secondary amines, polar aprotic solvent, 60-80°C

Eliminates the need for iodide catalysts and reduces reactor time, directly lowering cost-of-goods in scale-up manufacturing.

Pharmacophore Geometry: Ortho vs. Para Fluorination

The position of the fluorine atom critically dictates the conformational landscape of the resulting API. 1-(4-bromobutyl)-2-fluorobenzene introduces a fluorine atom at the ortho position, which creates a steric penalty and inductive electron-withdrawing effect closer to the alkyl attachment point compared to the para-isomer (1-(4-bromobutyl)-4-fluorobenzene). This ortho-substitution restricts the rotation of the aryl ring and alters the pKa of benzylic protons, leading to distinct dihedral angle preferences in target receptor binding pockets [1].

Evidence DimensionConformational restriction and electronic distribution
Target Compound DataOrtho-fluoro (restricted rotation, localized inductive effect)
Comparator Or Baseline1-(4-bromobutyl)-4-fluorobenzene (para-fluoro, minimal steric hindrance at the benzylic position)
Quantified DifferenceDistinct dihedral angle preferences and ~0.5 unit shift in benzylic pKa
ConditionsLigand-receptor binding models and molecular dynamics simulations

Crucial for medicinal chemists requiring specific spatial geometries to maintain target affinity and avoid off-target toxicity.

Linker Length Specificity: Butyl vs. Propyl Chain

The 4-carbon butyl chain in 1-(4-bromobutyl)-2-fluorobenzene provides a precise spatial separation between the fluorinated aryl ring and the nucleophilic attachment point. Compared to the shorter homolog 1-(3-bromopropyl)-2-fluorobenzene, the butyl linker extends the distance by approximately 1.2 to 1.5 Å. In the synthesis of GPCR ligands, such as serotonin or dopamine receptor modulators, this specific 4-carbon distance is often the critical determinant for achieving agonist versus antagonist activity [1].

Evidence DimensionAryl-to-amine linker distance
Target Compound Data4-carbon linker (~5.0-6.0 Å extension)
Comparator Or Baseline1-(3-bromopropyl)-2-fluorobenzene (3-carbon linker, ~3.8-4.5 Å extension)
Quantified Difference~1.2-1.5 Å increase in linker length
ConditionsGPCR ligand pharmacophore modeling

Prevents the loss of biological activity associated with mismatched pharmacophore distances in drug discovery programs.

Storage Stability and Handling: Bromide vs. Iodide

For bulk procurement and storage, 1-(4-bromobutyl)-2-fluorobenzene offers a more stable profile compared to the reactive iodide analog. While alkyl iodides are sensitive to light and heat, often degrading to release free iodine (I2) and requiring storage over copper wire or at sub-zero temperatures, the bromobutyl derivative can be stored at standard refrigeration (2-8°C) for extended periods without significant degradation or discoloration [1].

Evidence DimensionShelf-life and thermal stability
Target Compound DataStable under standard refrigeration (2-8°C) for >12 months
Comparator Or Baseline1-(4-iodobutyl)-2-fluorobenzene (rapid degradation and I2 liberation at room temperature)
Quantified DifferenceSignificantly longer shelf-life and reduced handling precautions
ConditionsLong-term storage and bulk handling

Ensures high lot-to-lot reproducibility and minimizes material loss during shipping and storage for industrial buyers.

Synthesis of Ortho-Fluorinated GPCR Ligands

Utilizing the specific 4-carbon linker and ortho-fluoro geometry to synthesize novel dopamine or serotonin receptor modulators where the para-fluoro analog fails to achieve target selectivity [1].

Scale-Up N-Alkylation Campaigns

Employing the highly reactive primary bromide to drive rapid, catalyst-free N-alkylation of complex secondary amines in API manufacturing, reducing reactor time and eliminating iodide additives [2].

Development of Fluorinated Material Scaffolds

Integrating the 1-(4-bromobutyl)-2-fluorobenzene building block into specialized polymers or liquid crystals where the ortho-fluorine provides specific dielectric properties and the butyl chain acts as a flexible spacer [3].

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

230.01064 g/mol

Monoisotopic Mass

230.01064 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

Explore Compound Types